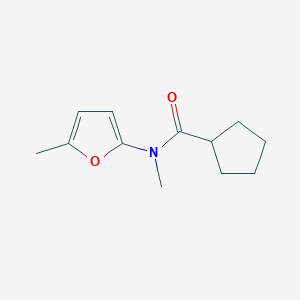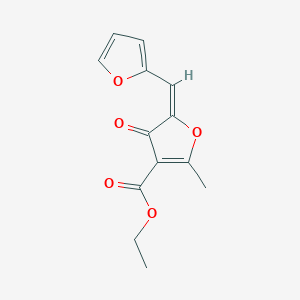
(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and a dihydrofuran-3-carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
Ethyl acetoacetate: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a dihydrofuran-3-carboxylate moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60404-06-0 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
ethyl (5E)-5-(furan-2-ylmethylidene)-2-methyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-16-13(15)11-8(2)18-10(12(11)14)7-9-5-4-6-17-9/h4-7H,3H2,1-2H3/b10-7+ |
InChIキー |
ZMHIWDGGJQNGAF-JXMROGBWSA-N |
異性体SMILES |
CCOC(=O)C1=C(O/C(=C/C2=CC=CO2)/C1=O)C |
正規SMILES |
CCOC(=O)C1=C(OC(=CC2=CC=CO2)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)



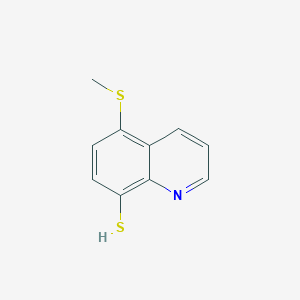
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

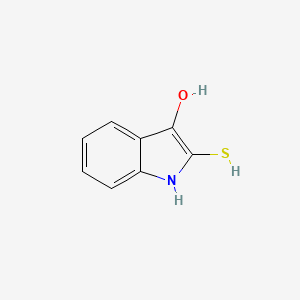
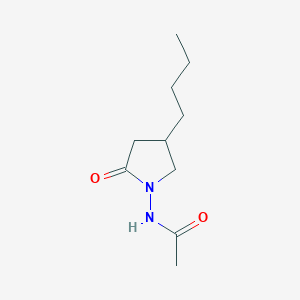
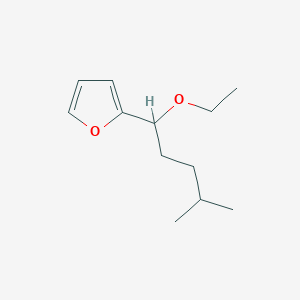
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
